molecular formula C11H12BrFO2 B13300691 2-(3-Bromo-2-fluorophenyl)-3-methylbutanoic acid

2-(3-Bromo-2-fluorophenyl)-3-methylbutanoic acid

Cat. No.: B13300691
M. Wt: 275.11 g/mol
InChI Key: NHUWWJKJRCUJDN-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenyl)-3-methylbutanoic acid is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluorophenyl)-3-methylbutanoic acid typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 3 and 2 positions, respectively.

    Alkylation: The brominated and fluorinated phenyl ring is then subjected to alkylation with a suitable alkylating agent to introduce the 3-methylbutanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by alkylation under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens or sulfonates.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)-3-methylbutanoic acid has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used to study the effects of bromine and fluorine substituents on biological activity.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)-3-methylbutanoic acid involves its interaction with molecular targets and pathways in biological systems. The bromine and fluorine substituents can influence the compound’s binding affinity and specificity for certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-fluorophenylboronic acid: Similar in structure but with a boronic acid moiety instead of a butanoic acid.

    3-Bromo-2-fluorophenylmethanamine: Contains a methanamine group instead of a butanoic acid.

    3-Bromo-2-fluorophenylacetic acid: Features an acetic acid moiety instead of a butanoic acid.

Uniqueness

2-(3-Bromo-2-fluorophenyl)-3-methylbutanoic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, combined with a 3-methylbutanoic acid moiety

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

2-(3-bromo-2-fluorophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H12BrFO2/c1-6(2)9(11(14)15)7-4-3-5-8(12)10(7)13/h3-6,9H,1-2H3,(H,14,15)

InChI Key

NHUWWJKJRCUJDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C(=CC=C1)Br)F)C(=O)O

Origin of Product

United States

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